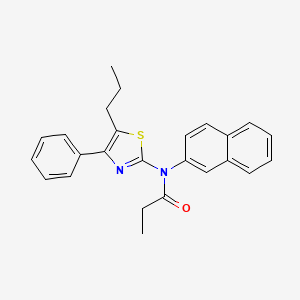![molecular formula C21H24BrN3O3 B4076387 2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4076387.png)
2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a chemical compound that belongs to the family of piperazine derivatives. It is a potential drug candidate that has been studied for its therapeutic properties in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to exert its therapeutic effects through modulation of the neurotransmitter systems in the brain, such as dopamine and serotonin. It may also act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. It has also been studied for its potential antipsychotic and antidepressant properties. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide in lab experiments are its potent anti-inflammatory and analgesic activities, and potential antipsychotic and antidepressant properties. However, its limitations include the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide. These include:
1. Further studies to understand its mechanism of action and biochemical and physiological effects.
2. Studies to investigate its potential therapeutic properties in other disease models, such as Parkinson's disease and Alzheimer's disease.
3. Development of more potent and selective analogs of this compound.
4. Studies to investigate its safety and toxicity profiles.
Conclusion:
In conclusion, this compound is a potential drug candidate that has been studied for its therapeutic properties in various scientific research studies. It exhibits potent anti-inflammatory and analgesic activities, and potential antipsychotic and antidepressant properties. However, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. There are several future directions for the study of this chemical compound, which may lead to the development of more effective and safer drugs for the treatment of various diseases.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. It has also been studied for its potential antipsychotic and antidepressant properties.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3/c1-2-21(27)25-13-11-24(12-14-25)19-6-4-3-5-18(19)23-20(26)15-28-17-9-7-16(22)8-10-17/h3-10H,2,11-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAFTKQRBJNMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B4076309.png)
![N-allyl-N-[2-(mesityloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076310.png)

![methyl 4-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4076318.png)
methyl]-8-quinolinol](/img/structure/B4076335.png)

![1-[4-(4-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4076353.png)
![1-[4-(2-sec-butylphenoxy)butyl]piperazine oxalate](/img/structure/B4076359.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4076360.png)
![N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate](/img/structure/B4076361.png)
![2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4076378.png)
![N-allyl-N-[2-(4-isopropyl-3-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076383.png)
![N-[2-(2-biphenylyloxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4076397.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4076403.png)